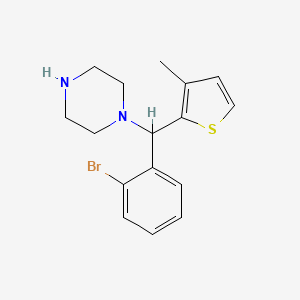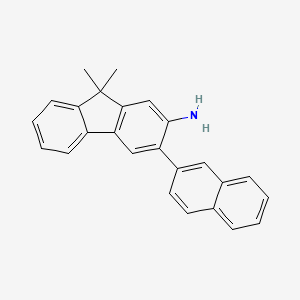
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of an amino group, a naphthyl group, and a dimethylfluorene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure efficient production while minimizing environmental impact.
化学反応の分析
Types of Reactions
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group and aromatic rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
科学的研究の応用
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of biological processes and interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism by which 2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene exerts its effects involves interactions with molecular targets and pathways. The amino group and aromatic rings allow the compound to interact with various enzymes and receptors, influencing biological processes. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .
類似化合物との比較
Similar Compounds
3-Amino-2-naphthol: Another aromatic compound with similar structural features.
2-Naphthylamine: Shares the naphthyl group but lacks the dimethylfluorene moiety.
9,9-Dimethylfluorene: Contains the dimethylfluorene structure but lacks the amino and naphthyl groups
Uniqueness
2-Amino-3-(2-naphthyl)-9,9-dimethylfluorene is unique due to the combination of its amino group, naphthyl group, and dimethylfluorene moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C25H21N |
|---|---|
分子量 |
335.4 g/mol |
IUPAC名 |
9,9-dimethyl-3-naphthalen-2-ylfluoren-2-amine |
InChI |
InChI=1S/C25H21N/c1-25(2)22-10-6-5-9-19(22)21-14-20(24(26)15-23(21)25)18-12-11-16-7-3-4-8-17(16)13-18/h3-15H,26H2,1-2H3 |
InChIキー |
RJWDDMQQDXSFLF-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC5=CC=CC=C5C=C4)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


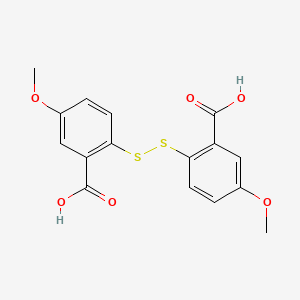

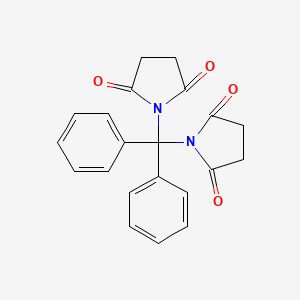
![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
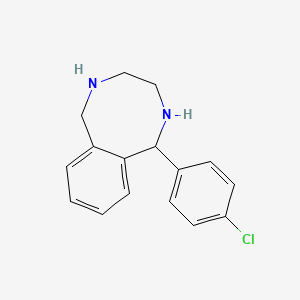



![2-[[6-[[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;trihydrate](/img/structure/B12813023.png)
![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)

